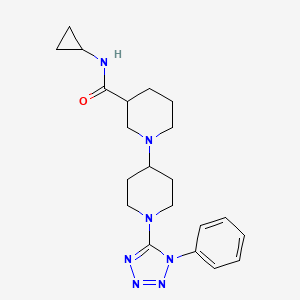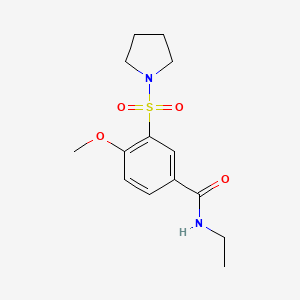![molecular formula C16H25NO3 B5345264 methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate](/img/structure/B5345264.png)
methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate, also known as MDA-19, is a synthetic cannabinoid that was first developed in the late 1990s. It is a potent and selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been shown to have anti-inflammatory and immunomodulatory effects. MDA-19 has been the subject of extensive scientific research, and its potential applications in medicine and biotechnology continue to be explored.
Mecanismo De Acción
Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate exerts its effects by binding to and activating the CB2 receptor, which is primarily expressed in immune cells such as macrophages and T cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects, as well as potential analgesic and neuroprotective effects. This compound is highly selective for the CB2 receptor, and does not significantly bind to the CB1 receptor, which is primarily expressed in the brain and is responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of cytokine production, the inhibition of leukocyte migration, and the induction of apoptosis in cancer cells. It has also been shown to have analgesic effects in animal models of pain, and to have neuroprotective effects in models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate has several advantages for use in lab experiments, including its high selectivity for the CB2 receptor, its potent anti-inflammatory and immunomodulatory effects, and its potential as an anticancer agent. However, there are also several limitations to its use, including the potential for off-target effects, the need for specialized equipment and expertise to synthesize and handle the compound, and the lack of clinical data on its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for research on methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate, including the development of novel synthetic analogs with improved pharmacological properties, the exploration of its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, and the investigation of its potential as a tool for studying the role of the CB2 receptor in immune function and inflammation. Additionally, further research is needed to establish the safety and efficacy of this compound in humans, and to explore its potential as a therapeutic agent in a clinical setting.
Métodos De Síntesis
Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate can be synthesized using a variety of methods, including the reaction of 3,5-dimethyladamantane-1-carbonyl chloride with glycine methyl ester hydrochloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents and catalysts, but the overall process involves the conversion of the starting materials into the final product through a series of chemical reactions.
Aplicaciones Científicas De Investigación
Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate has been studied extensively for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. It has been shown to have anti-inflammatory effects in a variety of animal models, including models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. This compound has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
IUPAC Name |
methyl 2-[(3,5-dimethyladamantane-1-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-14-4-11-5-15(2,8-14)10-16(6-11,9-14)13(19)17-7-12(18)20-3/h11H,4-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPSKXXMZOKEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R*,2R*,6S*,7S*)-4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5345185.png)
![4-{4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5345190.png)
![7-methyl-3-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5345194.png)

![N'-{2-[4-(3,5-dimethylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide](/img/structure/B5345206.png)
![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5345212.png)

![4-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5345233.png)
![N-methyl-1-{5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}-N-(pyrazin-2-ylmethyl)methanamine](/img/structure/B5345238.png)
![2-cyano-N-(2,5-dichlorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5345259.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5345261.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]spiro[2.3]hexane-1-carboxamide](/img/structure/B5345291.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-benzylacetamide](/img/structure/B5345306.png)